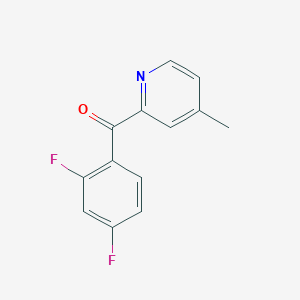

2-(2,4-Difluorobenzoyl)-4-methylpyridine

描述

2-(2,4-Difluorobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of benzoylpyridines It is characterized by the presence of a difluorobenzoyl group attached to a methylpyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorobenzoyl)-4-methylpyridine typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-methylpyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of such reactors allows for better control over reaction parameters and can lead to higher throughput and purity of the final product .

化学反应分析

Types of Reactions

2-(2,4-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the difluorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction can produce difluorobenzyl alcohol derivatives .

科学研究应用

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its ability to interact with various biological targets:

- Enzyme Inhibition : It has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Anticancer Activity : Research indicates that 2-(2,4-Difluorobenzoyl)-4-methylpyridine exhibits cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). Studies have reported IC50 values in the micromolar range, demonstrating significant inhibition of cell proliferation through apoptotic pathways.

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties against various bacterial strains:

- Methodology : Disk diffusion and broth microdilution methods were employed to assess its effectiveness.

- Results : It demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Organic Synthesis

In synthetic chemistry, this compound serves as a valuable building block for creating more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Anticancer Effects

A study focused on evaluating the cytotoxic effects of this compound on cancer cell lines:

- Cell Lines : A549 and HeLa

- Methodology : MTT assays were used to determine cell viability.

- Results : The compound showed significant inhibition of proliferation and induced apoptosis through modulation of apoptotic pathways.

Antimicrobial Activity

Another investigation assessed the antimicrobial properties against various bacterial strains:

- Methodology : Utilized disk diffusion and broth microdilution techniques.

- Results : Minimum inhibitory concentrations (MICs) indicated effective inhibition of several bacterial strains.

作用机制

The mechanism of action of 2-(2,4-Difluorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

2,4-Difluorobenzoyl chloride: Used as an intermediate in organic synthesis.

Fluconazole: An antifungal drug with a similar difluorobenzoyl group.

2,4-Difluorobenzyl alcohol: Another compound with similar structural features.

Uniqueness

2-(2,4-Difluorobenzoyl)-4-methylpyridine is unique due to its specific combination of a difluorobenzoyl group and a methylpyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

生物活性

2-(2,4-Difluorobenzoyl)-4-methylpyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F2N, characterized by a pyridine ring substituted with a 2,4-difluorobenzoyl group and a methyl group at the 4-position. The presence of fluorine atoms enhances the compound's lipophilicity and chemical stability, which are critical factors influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions. The lipophilic nature of the compound allows it to penetrate cellular membranes effectively, enhancing its potential therapeutic applications.

Case Studies and Research Findings

- Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation pathways.

- Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it was found to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Neuroprotective Effects : Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, suggesting possible applications in treating neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-Fluorobenzoyl)-4-methylpyridine | Contains a fluorobenzoyl group | Different positioning of the fluorine atom |

| 3-(2,4-Dichlorobenzoyl)-4-methylpyridine | Contains dichlorinated benzoyl group | Increased electron-withdrawing effect |

| 3-(Trifluoromethylbenzoyl)-4-methylpyridine | Contains trifluoromethyl group | Greater lipophilicity due to trifluoromethyl group |

The variations in substituents significantly influence the reactivity and biological profiles of these compounds.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-(2,4-Difluorobenzoyl)-4-methylpyridine?

The compound can be synthesized via a nucleophilic acyl substitution reaction, where 4-methylpyridine reacts with 2,4-difluorobenzoyl chloride in the presence of a base such as NaOH. Dichloromethane (DCM) is a suitable solvent due to its inertness and ability to dissolve aromatic intermediates. Post-reaction purification involves sequential washes (e.g., brine, water) and column chromatography to achieve >99% purity. Alternative routes may employ coupling reagents like DCC/DMAP for improved acylation efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (1H/13C, 19F) to confirm the substitution pattern and fluorine integration.

- HPLC with UV detection for purity assessment (e.g., C18 column, acetonitrile/water mobile phase).

- Mass spectrometry (ESI or EI-MS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography to resolve ambiguities in stereochemistry or crystal packing .

Q. What safety precautions are critical when handling fluorinated aromatic compounds like this compound?

Follow GHS-compliant protocols:

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.

- Store in airtight containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis.

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per hazardous waste guidelines (P501). Emergency measures include P301+P310 (ingestion) and P305+P351+P338 (eye contact) .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

- Stoichiometry: Use 1.2 equivalents of 2,4-difluorobenzoyl chloride to drive the reaction to completion.

- Solvent choice: Anhydrous DCM minimizes side reactions (e.g., hydrolysis).

- Catalysis: Add DMAP (4-dimethylaminopyridine, 0.1 eq) to enhance acylation kinetics.

- Temperature control: Maintain 0–5°C during reagent addition to suppress thermal degradation. Monitor progress via TLC (silica gel, hexane/ethyl acetate) .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or impurities. Mitigation strategies include:

- Recrystallization: Use ethanol/water mixtures to isolate thermodynamically stable polymorphs.

- Differential Scanning Calorimetry (DSC): Characterize thermal behavior to identify phase transitions.

- Computational validation: Compare experimental NMR shifts with DFT-predicted values (e.g., ACD/Labs software) .

Q. What experimental approaches assess the hydrolytic stability of this compound under physiological conditions?

- Accelerated degradation studies: Incubate the compound in pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer) at 37°C.

- LC-MS analysis: Quantify degradation products (e.g., 2,4-difluorobenzoic acid, 4-methylpyridine) over time.

- Kinetic modeling: Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. How can computational tools predict the environmental impact of this compound in the absence of empirical ecotoxicity data?

- EPI Suite models: Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR).

- Read-across methods: Extrapolate data from structurally similar fluorinated pyridines (e.g., 2,6-difluoropyridine in ).

- Experimental validation: Conduct OECD 301D biodegradability tests if computational results conflict .

Q. Notes

- Data gaps: Ecological parameters (e.g., soil mobility, bioaccumulation) remain uncharacterized for this compound, necessitating hypothesis-driven studies .

- Contradictions: Variability in reported physical properties underscores the need for rigorous analytical validation and peer-reviewed replication .

属性

IUPAC Name |

(2,4-difluorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-4-5-16-12(6-8)13(17)10-3-2-9(14)7-11(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVIEQWFBONHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223623 | |

| Record name | (2,4-Difluorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-44-0 | |

| Record name | (2,4-Difluorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。